molecular formula C19H13BrO B1661915 9-(3-bromophenyl)-9H-Fluoren-9-ol CAS No. 1086641-47-5

9-(3-bromophenyl)-9H-Fluoren-9-ol

Cat. No.: B1661915
CAS No.: 1086641-47-5
M. Wt: 337.2
InChI Key: UKGUBHXRUOJAMM-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)-9H-Fluoren-9-ol is an organic compound that belongs to the class of fluorenols It is characterized by the presence of a bromophenyl group attached to the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-bromophenylboronic acid with 9-fluorenone in the presence of a palladium catalyst and a base . The reaction conditions usually include the use of a solvent such as toluene or ethanol and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of 9-(3-Bromophenyl)-9H-Fluoren-9-ol may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(3-Bromophenyl)-9H-Fluoren-9-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 9-(3-bromophenyl)-9H-fluorenone.

    Reduction: Formation of 9-(phenyl)-9H-fluoren-9-ol.

    Substitution: Formation of various substituted fluorenols depending on the nucleophile used.

Scientific Research Applications

9-(3-Bromophenyl)-9H-Fluoren-9-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(3-Bromophenyl)-9H-Fluoren-9-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-9H-Fluoren-9-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

    9-(4-Bromophenyl)-9H-Fluoren-9-ol: Similar structure but with the bromine atom in the para position, which can affect its reactivity and interaction with biological targets.

    9-(3-Chlorophenyl)-9H-Fluoren-9-ol: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.

Uniqueness

9-(3-Bromophenyl)-9H-Fluoren-9-ol is unique due to the presence of the bromine atom in the meta position, which can enhance its reactivity in certain chemical reactions and its ability to interact with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

9-(3-bromophenyl)fluoren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO/c20-14-7-5-6-13(12-14)19(21)17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGUBHXRUOJAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299292
Record name 9-(3-Bromophenyl)-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086641-47-5
Record name 9-(3-Bromophenyl)-9H-fluoren-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086641-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(3-Bromophenyl)-9H-fluoren-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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